methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate
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Description
Methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C26H23FN4O3S and its molecular weight is 490.6g/mol. The purity is usually 95%.
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Biological Activity
Methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate (CAS No. 445384-60-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C26H23FN4O3S
Molecular Weight: 490.6 g/mol
Structure: The compound features a pyran ring, an amino group, and cyano groups which are significant for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to methyl 6-amino-5-cyano have exhibited antimicrobial properties. For instance, studies have shown that certain pyridine derivatives can inhibit the growth of Pseudomonas aeruginosa, a common pathogen in clinical settings. Molecular docking studies suggest that these compounds can bind effectively to bacterial regulatory proteins, potentially disrupting their function and leading to antimicrobial effects .
Antioxidant Activity
The compound's structure suggests a potential for antioxidant activity. Compounds with similar functional groups have been reported to scavenge free radicals effectively. For example, one study demonstrated that certain derivatives could inhibit DPPH radicals comparably to ascorbic acid, indicating significant antioxidant potential .
Anticancer Properties
Preliminary studies on related compounds have shown promising anticancer activity. The presence of cyano and amino functional groups in the structure may contribute to interactions with DNA or other cellular targets involved in cancer progression. Some analogs have been reported to inhibit histone acetyltransferases, which play a crucial role in cancer cell proliferation .
The biological activity of methyl 6-amino-5-cyano can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Radical Scavenging: The ability to donate electrons or hydrogen atoms allows these compounds to neutralize free radicals.
- Protein Binding: Molecular docking studies indicate that the compound can interact with various proteins, altering their function and potentially leading to therapeutic effects.
Case Study 1: Antimicrobial Effects
In a study evaluating the antimicrobial efficacy of various pyridine derivatives against Pseudomonas aeruginosa, methyl 6-amino-5-cyano was included in a panel of compounds tested for Minimum Inhibitory Concentration (MIC). Results showed that it exhibited an MIC value comparable to standard antibiotics, suggesting its potential use as an antimicrobial agent .
Case Study 2: Antioxidant Activity
A comparative analysis was conducted on several compounds with similar structures regarding their antioxidant capabilities using the DPPH assay. Methyl 6-amino-5-cyano demonstrated significant radical scavenging activity, supporting its potential application in oxidative stress-related conditions .
Data Tables
Property | Value |
---|---|
Molecular Formula | C26H23FN4O3S |
Molecular Weight | 490.6 g/mol |
CAS Number | 445384-60-1 |
Antimicrobial Activity | MIC comparable to antibiotics |
Antioxidant Activity | Comparable to ascorbic acid |
Properties
IUPAC Name |
methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O3S/c1-33-26(32)23-21(34-24(30)19(13-29)22(23)16-7-5-8-18(27)11-16)14-35-25-17(12-28)10-15-6-3-2-4-9-20(15)31-25/h5,7-8,10-11,22H,2-4,6,9,14,30H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUUCGSGWSKILX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)F)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.